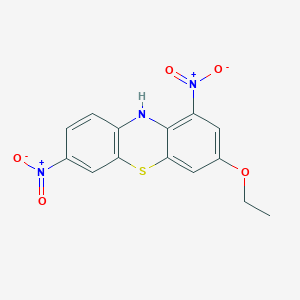
3-Ethoxy-1,7-dinitro-10H-phenothiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxy-1,7-dinitro-10H-phenothiazine is a chemical compound belonging to the phenothiazine family. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical and chemical industries. This compound is characterized by its unique structure, which includes ethoxy and dinitro functional groups attached to the phenothiazine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-1,7-dinitro-10H-phenothiazine typically involves the nitration of 3-ethoxy-10H-phenothiazine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration and degradation of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to achieve efficient nitration while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-1,7-dinitro-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the process.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted phenothiazine derivatives.
Scientific Research Applications
3-Ethoxy-1,7-dinitro-10H-phenothiazine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Ethoxy-1,7-dinitro-10H-phenothiazine involves its interaction with specific molecular targets. The nitro groups play a crucial role in its reactivity, allowing it to participate in redox reactions. The ethoxy group influences its solubility and overall chemical behavior. The compound’s effects are mediated through pathways involving electron transfer and radical formation.
Comparison with Similar Compounds
Similar Compounds
- 3,7-Dinitro-10H-phenothiazine
- 3,11-Dinitro-10H-phenothiazine
- 3,7-Dinitro-phenothiazine
Uniqueness
3-Ethoxy-1,7-dinitro-10H-phenothiazine is unique due to the presence of the ethoxy group, which imparts distinct chemical properties compared to other dinitro-phenothiazine derivatives
Properties
CAS No. |
74834-95-0 |
|---|---|
Molecular Formula |
C14H11N3O5S |
Molecular Weight |
333.32 g/mol |
IUPAC Name |
3-ethoxy-1,7-dinitro-10H-phenothiazine |
InChI |
InChI=1S/C14H11N3O5S/c1-2-22-9-6-11(17(20)21)14-13(7-9)23-12-5-8(16(18)19)3-4-10(12)15-14/h3-7,15H,2H2,1H3 |
InChI Key |
URCDNECVLMOMAD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C2C(=C1)SC3=C(N2)C=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















